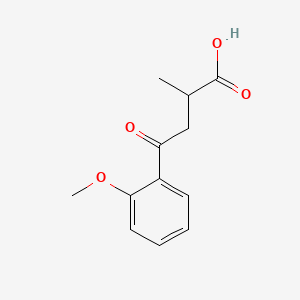
4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid” is a complex organic molecule. It contains a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent, and a 2-methyl-4-oxobutanoic acid group, which is a four-carbon chain with a methyl group and a carbonyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and addition reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as FTIR and NMR . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The methoxyphenyl group might undergo electrophilic aromatic substitution reactions, while the carbonyl group in the 2-methyl-4-oxobutanoic acid part could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and functional groups would influence its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacology :
- Benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, including derivatives of 4-oxobutanoic acid, have been tested as inhibitors of rat polymorphonuclear leukocyte 5-lipoxygenase and as inhibitors of leukotriene D4 induced bronchospasm. These compounds have shown potential in treating conditions like asthma and inflammation (Musser et al., 1987).
- Another application in pharmaceuticals involves the use of 4-oxobutanoic acid derivatives for the synthesis of haptens for the sensitive ELISA detection of the insecticide fenthion in fruit samples (Zhang et al., 2008).
Biochemical Applications :
- 4-Methylthio-2-oxobutanoic acid, a related compound, has been identified as a cellular mediator of apoptosis in lymphoid cells, indicating its role in cell death and potential implications in cancer research and therapy (Quash et al., 1995).
Organic Chemistry and Synthesis :
- These compounds are used in the synthesis of novel organic compounds like chromones, which have various applications including in dye and drug manufacturing (Álvaro et al., 1987).
- The compound has been involved in the synthesis and evaluation of analogs with anti-inflammatory activity, demonstrating its utility in the development of new therapeutic agents (Kuchař et al., 1995).
Antioxidant Properties :
- Investigation of the antioxidant properties of 4-hydroxycoumarin derivatives, which include 4-oxobutanoic acid derivatives, shows potential for these compounds in protecting against oxidative stress-related damages (Stanchev et al., 2009).
Direcciones Futuras
The future research directions would depend on the interest in this compound. If it shows promising biological activity, it could be studied further for potential therapeutic applications. Alternatively, if it’s a novel compound, studies could focus on optimizing its synthesis and characterizing its properties .
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)-2-methyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(12(14)15)7-10(13)9-5-3-4-6-11(9)16-2/h3-6,8H,7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNVQLFKRWRKII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671921 |
Source


|
| Record name | 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid | |
CAS RN |
105254-01-1 |
Source


|
| Record name | 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Phenyl-1,4-diazabicyclo[4.1.0]heptan-5-one](/img/structure/B566528.png)

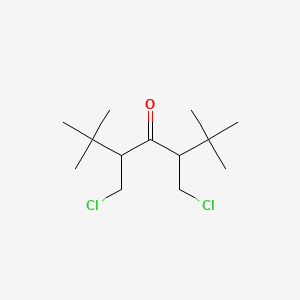
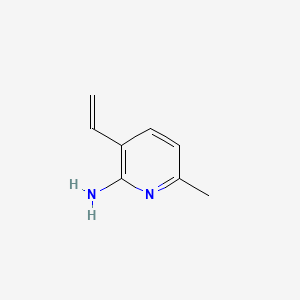
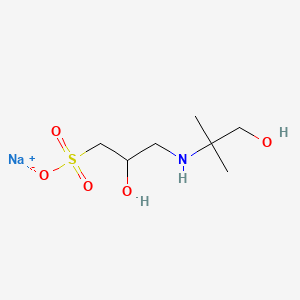
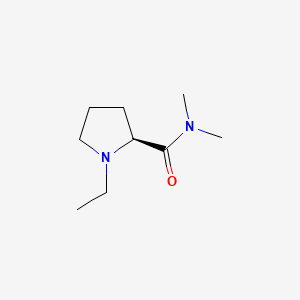
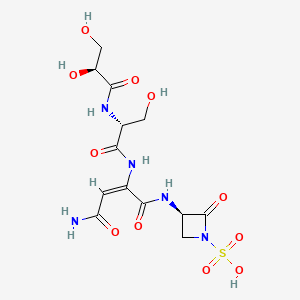
![Spiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B566550.png)